N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, as is common for similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Fluorosulfonyl radicals, for example, have been used in the synthesis of diverse functionalized sulfonyl fluorides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, similar compounds have been found to have a density of 1.2±0.1 g/cm3, a boiling point of 381.0±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Synthesis and Structural Analysis
Compounds containing sulfonyl and oxazoline moieties, similar to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide, have been synthesized and analyzed for their structural properties. For instance, the synthesis and structure-activity relationships of derivatives with antiandrogen activity have been explored, leading to the development of compounds for the treatment of androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988). Additionally, the design of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides highlights the utility of sulfonyl and oxazoline groups in creating polymers with specific electronic and biological properties (Hayashi & Takasu, 2015).
Mechanistic Insights and Applications
The effect of fluorination on the structure and stability of α-sulfonyl carbanions, which is relevant for understanding the behavior of compounds like N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide, has been studied. Such insights are crucial for designing compounds with desired reactivity and stability (Raabe, Gais, & Fleischhauer, 1996). Additionally, research on the generation of broad specificity antibodies for sulfonamide antibiotics underscores the importance of sulfonyl-containing compounds in developing sensitive detection methods for antibiotics in biological samples (Adrián et al., 2009).
Bioactive Glass Coating and Biocompatibility
The use of poly(2-oxazoline)s with sulfonyl groups for coating bioactive glass via electrophoretic deposition showcases the application of such compounds in biomedical materials, which may offer insights into potential applications of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide in enhancing biocompatibility and bioactivity of implants or coatings (Hayashi & Takasu, 2015).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its physical and chemical properties, how it is used, and how much is used. For example, similar compounds have been found to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have useful biological activity, it could be further developed as a drug. Alternatively, if it were found to have interesting chemical properties, it could be studied further for potential applications in materials science or other fields .
properties
IUPAC Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O5S/c1-11(2)19-16(22)15(21)18-10-14-20(8-3-9-25-14)26(23,24)13-6-4-12(17)5-7-13/h4-7,11,14H,3,8-10H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXUFVBOFTIDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide |
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